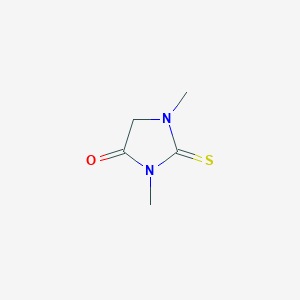

1,3-Dimethyl-2-thiohydantoin

Description

Context within Thiohydantoin Chemistry

To appreciate the specific role of 1,3-dimethyl-2-thiohydantoin, one must first understand the chemical family to which it belongs.

Thiohydantoins are sulfur-containing analogues of hydantoin (B18101) (imidazolidine-2,4-dione), where one or both of the carbonyl groups at positions C2 and C4 are replaced by a thiocarbonyl (C=S) group. jchemrev.combibliotekanauki.pljchemrev.com This substitution gives rise to three primary types of thiohydantoins. jchemrev.comjchemrev.com Their ability to form hydrogen-bonded arrays can be controlled by modifying the backbone with various groups, a feature of significant interest in the pharmaceutical industry. jchemrev.com

| Thiohydantoin Analogue | Description |

| 2-Thiohydantoin (B1682308) | A thiocarbonyl group replaces the carbonyl group at the C2 position. jchemrev.comjchemrev.com |

| 4-Thiohydantoin | A thiocarbonyl group replaces the carbonyl group at the C4 position. jchemrev.comjchemrev.com |

| 2,4-Dithiohydantoin | Both carbonyl groups are replaced by thiocarbonyl groups. jchemrev.comrsc.org |

These compounds and their derivatives have garnered considerable attention from researchers globally, serving as crucial intermediates in organic synthesis for preparing biologically active molecules. jchemrev.comjchemrev.com

Among the thiohydantoin analogues, the 2-thiohydantoin scaffold is the most extensively studied and well-known. jchemrev.combibliotekanauki.pljchemrev.com This prominence is due to their wide-ranging applications as reagents and intermediates in organic synthesis, as well as for pharmaceutical and agricultural purposes. jchemrev.combibliotekanauki.pljchemrev.com Derivatives of 2-thiohydantoin have been investigated for a variety of pharmacological activities. research-nexus.net They are also utilized in industrial processes, such as textile printing and as catalysts in polymerization reactions. bibliotekanauki.plresearch-nexus.netresearchgate.net The versatility of the 2-thiohydantoin core makes it a valuable scaffold in the development of new chemical entities. research-nexus.net

The properties and reactivity of the thiohydantoin molecule are significantly influenced by the nature and position of substituents on the heterocyclic ring. jchemrev.comjchemrev.com Modifications can be made at the nitrogen atoms (N-1 and N-3) and the carbon atom at the C-5 position. jchemrev.comjchemrev.com

Early studies demonstrated that introducing alkyl or aryl groups at the N-1, N-3, and C-5 positions leads to changes in the compound's ionization and ultraviolet (UV) absorption characteristics. jchemrev.comjchemrev.com The C-5 position is a key nucleophilic center, which allows for condensation reactions with various aldehydes to prepare a diverse range of 5-substituted derivatives. jchemrev.comjchemrev.com The synthesis of 1,3-disubstituted 2-thiohydantoins is often achieved via the isothiocyanate route, which involves the reaction of N-substituted glycine (B1666218) esters with isothiocyanates. nih.govacs.org This strategic placement of different functional groups is a cornerstone of modern drug discovery, as the biological activity of these compounds is directly affected by the nature of the substituents on the ring. jchemrev.com

Historical Perspective of this compound Research

The investigation of methylated thiohydantoins is part of a broader, systematic study of hydantoin derivatives that gained momentum in the mid-20th century. Research published in 1950 detailed a systematic study of the various methyl derivatives of 5,5-disubstituted hydantoins and their thio-analogues. rsc.org In this work, the synthesis of 5:5-diphenyl-1:3-dimethyl-2-thiohydantoin was described, achieved through the methylation of 5:5-diphenyl-1-methyl-2-thiohydantoin with methyl iodide. rsc.org This research provided unequivocal routes for synthesizing specific N-methylated thiohydantoins, establishing a foundational understanding of the methylation patterns and reactivity of the thiohydantoin core. rsc.org While the broader history of the related solvent 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) dates back to patents in the 1940s, the focused study of this compound as a specific chemical entity appears within this context of systematic heterocyclic chemistry exploration. wikipedia.org

Rationale for Focused Investigation on this compound

The focused investigation of this compound is driven by its utility as a model compound and a synthetic building block. With methyl groups fixed at the N-1 and N-3 positions, the compound lacks the N-H protons found in its parent structure, which simplifies the study of the core's reactivity. This specific substitution pattern allows researchers to isolate and study reactions at other positions, such as the C-5 methylene (B1212753) group and the C-2 thiocarbonyl group, without the complication of N-H acidity and tautomerism.

The compound serves as a valuable reference in spectroscopic analysis. For example, the spectral data of (E)-5-(benzylidene)-1,3-dimethyl-2-thiohydantoin has been used as a standard for confirming the configuration of newly synthesized derivatives. researchgate.net Furthermore, the defined structure of this compound makes it a useful starting material or intermediate in multi-step syntheses. Its involvement in unexpected reactions, such as the formation of an imino-substituted derivative in a deep eutectic solvent system, highlights its role in the exploration of novel chemical transformations. researchgate.net The commercial availability of this compound further underscores its role as a practical building block for chemists. cymitquimica.comvwr.comfishersci.ca

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWNLFPHQCFFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395527 | |

| Record name | 1,3-Dimethyl-2-thiohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-62-3 | |

| Record name | 1,3-Dimethyl-2-thiohydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethyl 2 Thiohydantoin and Its Derivatives

Classical Synthetic Routes

Classical approaches to the synthesis of 2-thiohydantoins are characterized by their reliance on well-established condensation reactions. These methods typically involve the formation of the core five-membered ring through the reaction of key building blocks, providing a versatile and accessible means to a wide array of derivatives.

Condensation Reactions

Condensation reactions are the cornerstone of 2-thiohydantoin (B1682308) synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. The specific reactants chosen dictate the substitution pattern on the resulting thiohydantoin ring.

A direct and straightforward method for preparing 2-thiohydantoins involves the condensation of α-amino acids with thiourea. This reaction is typically performed by heating a mixture of the two reactants, often in the absence of a solvent, at high temperatures (170-220°C). nih.govnih.gov This approach offers advantages such as simplicity, low cost, and an easy work-up process. nih.govnih.gov The proposed mechanism involves an initial attack of a thiourea amino group on the amino acid's carboxyl group to form an amide bond, followed by an intramolecular attack of the amino acid's α-amino group on the thiocarbonyl. This cyclization process results in the formation of the 2-thiohydantoin ring with the evolution of ammonia. mdpi.com A key advantage of this method is that it proceeds without racemization at the α-position of the amino acid. mdpi.comresearchgate.net

This method has been successfully applied to various natural α-amino acids, including L-proline, which has historically been challenging to convert into its 2-thiohydantoin derivative using other methods. nih.govjchemrev.com However, the reaction may not be successful for all amino acids; for instance, derivatives of histidine, aspartic acid, lysine, and arginine can be difficult to obtain or isolate under these conditions. nih.gov

Table 1: Synthesis of 2-Thiohydantoin Derivatives from L-α-Amino Acids and Thiourea Reaction conditions typically involve heating a mixture of the L-α-amino acid and thiourea.

| L-α-Amino Acid | Resulting 2-Thiohydantoin | Typical Yield Range (%) | Reference |

|---|---|---|---|

| L-Alanine | (S)-5-Methyl-2-thiohydantoin | Moderate to High | nih.gov |

| L-Valine | (S)-5-Isopropyl-2-thiohydantoin | Moderate to High | nih.gov |

| L-Leucine | (S)-5-Isobutyl-2-thiohydantoin | Moderate to High | nih.gov |

| L-Isoleucine | (4S,5S)-5-(sec-Butyl)-2-thiohydantoin | Moderate to High | nih.gov |

| L-Proline | (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1-thione-3-one | High | nih.govjchemrev.com |

One of the most common and versatile approaches for synthesizing 2-thiohydantoin derivatives is the reaction of α-amino acid derivatives with isothiocyanates. jchemrev.comjchemrev.com This method allows for the introduction of a wide variety of substituents at the N-3 position of the thiohydantoin ring, depending on the isothiocyanate used. The reaction typically proceeds in a two-step process involving the formation of an intermediate thiourea derivative, which then undergoes cyclization under acidic or basic conditions to yield the final 2-thiohydantoin. mdpi.comrsc.org For example, α-amino acid esters can be reacted with an isothiocyanate, followed by cyclization to afford the desired product. jchemrev.com A series of 3-allyl-2-thiohydantoins has been synthesized from various α-amino acids and allyl isothiocyanate in moderate to high yields. mdpi.com Similarly, the synthesis of the marine natural product Leucettamine B involves the reaction of methyl glycinate hydrochloride with methyl isothiocyanate to produce 3-methyl-2-thiohydantoin. jchemrev.comjchemrev.com

Table 2: Examples of 2-Thiohydantoin Synthesis using Isothiocyanates

| α-Amino Acid Derivative | Isothiocyanate | Resulting 3-Substituted-2-Thiohydantoin | Reference |

|---|---|---|---|

| Various α-amino acids | Allyl isothiocyanate | 3-Allyl-2-thiohydantoin derivatives | mdpi.com |

| Methyl glycinate hydrochloride | Methyl isothiocyanate | 3-Methyl-2-thiohydantoin | jchemrev.comjchemrev.com |

| Acyl α-amino acids (e.g., aceturic acid) | Ammonium thiocyanate (in acetic anhydride) | 1-Acetyl-2-thiohydantoin derivatives | jchemrev.comjchemrev.com |

| α-Aminonitrile | Isothiocyanate derivative | 3-Phenyl-2-thiohydantoin | researchgate.net |

The synthesis of 5,5-diphenyl-2-thiohydantoin can be achieved through the condensation of benzil with thiourea. nih.govmdpi.com This reaction is an example of the Biltz synthesis, which is also used for preparing the oxygen analogue, phenytoin. The reaction is typically carried out under alkaline conditions, for example, using potassium hydroxide (B78521) or sodium hydroxide in a solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO). banglajol.inforesearchgate.netgoogle.comstackexchange.com The mechanism involves a molecular rearrangement, akin to a pinacol rearrangement, where a phenyl group undergoes a 1,2-shift during the formation of the hydantoin (B18101) ring. stackexchange.com The yield of the reaction is sensitive to the concentration of the base. stackexchange.com Microwave-assisted syntheses have also been reported, offering a rapid and efficient alternative to conventional heating. jchemrev.com

Table 3: Synthesis of 5,5-Diphenyl-2-thiohydantoin from Benzil and Thiourea

| Reactants | Key Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzil, Thiourea | KOH, Ethanol, Heat | 5,5-Diphenyl-2-thiohydantoin | Not specified | stackexchange.com |

| Benzil, Thiourea | 30% aq. NaOH, Absolute Ethanol, Reflux | 5,5-Diphenyl-2-thiohydantoin | 94 | researchgate.net |

| Benzil, Thiourea | KOH, Water, DMSO, 125°C | 5,5-Diphenyl-2-thiohydantoin | 92 | stackexchange.com |

| Benzil, Thiourea | NaOH, Water, Reflux | 5,5-Diphenyl-2-thiohydantoin | 85 (recrystallized) | google.com |

Thiohydantoin derivatives can be synthesized from thiosemicarbazide and ketones. The initial step is the acid-catalyzed condensation of thiosemicarbazide with a ketone (such as 4-bromoacetophenone or 5-chloroisatin) to form a substituted hydrazine carbothioamide, also known as a thiosemicarbazone. researchgate.netscribd.com These thiosemicarbazone intermediates can then be cyclized to form various heterocyclic systems. For the synthesis of 2-thiohydantoin derivatives, the thiosemicarbazone is reacted with a reagent like ethyl chloroacetate in a cyclization step. researchgate.netnih.gov This sequence provides access to 3-amino-2-thiohydantoin scaffolds. For example, the condensation of 2'-hydroxyacetophenone with thiosemicarbazide yields 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide, which is then cyclized with ethyl chloroacetate to give 3-((1-(2-hydroxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one. nih.gov

Table 4: Synthesis of Thiohydantoin Precursors from Thiosemicarbazide and Carbonyl Compounds

| Thiosemicarbazide | Ketone/Aldehyde | Intermediate Product (Thiosemicarbazone) | Reference |

|---|---|---|---|

| Thiosemicarbazide | Various Aldehydes or Ketones | Thiosemicarbazide derivatives | nih.gov |

| Thiosemicarbazide | 2'-Hydroxyacetophenone | 2-[1-(2-Hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide | nih.gov |

| 4-Phenylthiosemicarbazide | Various Aldehydes | (E)-2-(Arylmethylidene)-N-phenylhydrazine-1-carbothioamide | nih.gov |

| Thiosemicarbazide | Benzaldehyde | (E)-2-Benzylidenehydrazine-1-carbothioamide | nih.gov |

The synthesis of 3-amino-2-thiohydantoin derivatives relies on the cyclo-condensation of pre-formed thiosemicarbazones, such as benzylidenehydrazine-1-carbothioamide, with α-haloesters like ethyl chloroacetate. nih.gov This reaction serves as a key step in building the 2-thioxoimidazolidin-4-one ring structure. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol, in the presence of a base like anhydrous sodium acetate. nih.gov The base facilitates the deprotonation steps necessary for the intramolecular cyclization. This method provides a reliable route to N-3 substituted thiohydantoin derivatives where the substituent is an imine group derived from the original aldehyde or ketone.

Table 5: Cyclo-condensation of a Thiosemicarbazone with Ethyl Chloroacetate

| Thiosemicarbazone Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-[1-(2-Hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide | Ethyl chloroacetate | Anhydrous sodium acetate, Absolute ethanol, Reflux | 3-((1-(2-Hydroxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one | 71 | nih.gov |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate complex molecules from simple starting materials.

The synthesis of thiohydantoin derivatives can be achieved through a three-component condensation involving an aldehyde, an isothiocyanate, and an N-substituted α-amino acid, such as sarcosine (N-methylglycine). In this reaction, the components combine to form the core thiohydantoin ring structure in a highly convergent manner. The use of sarcosine is particularly relevant for the synthesis of N-methylated thiohydantoins. The general mechanism involves the formation of an intermediate from the amino acid and the aldehyde, which then reacts with the isothiocyanate, followed by an intramolecular cyclization to yield the final thiohydantoin derivative.

This one-pot, three-component reaction is utilized for the synthesis of complex derivatives starting from a pre-formed thiohydantoin ring, such as 1,3-Dimethyl-2-thiohydantoin. The reaction typically proceeds via an initial Knoevenagel condensation between the thiohydantoin (which possesses an active methylene (B1212753) group at the C-5 position) and an aromatic aldehyde. This creates an arylmethylene intermediate. Subsequently, a Michael addition of a C-H acidic compound like dimedone (5,5-dimethyl-1,3-cyclohexanedione) to the activated double bond occurs, leading to the formation of pyran-annulated heterocycles or related structures. researchgate.netrsc.org This method is an effective way to functionalize the C-5 position of the thiohydantoin core, thereby creating a library of structurally diverse compounds. jchemrev.comresearchgate.net

Table 1: Examples of Three-Component Reactions Involving Dimedone This table is illustrative of the general reaction type, often leading to pyran derivatives.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| 4-Chlorobenzaldehyde | Malononitrile + Dimedone | Fe3O4@SiO2–imid–PMAn | Water | 96 |

| 4-Methylbenzaldehyde | Malononitrile + Dimedone | Fe3O4@SiO2–imid–PMAn | Water | 92 |

| Benzaldehyde | Malononitrile + Dimedone | [DMImd-DMP] | Aqueous Ethanol | 95 |

| 2-Chlorobenzaldehyde | Malononitrile + Dimedone | L-proline | Aqueous Ethanol | 94 |

An efficient one-pot, three-component procedure for synthesizing a variety of 2-thiohydantoin derivatives has been reported. jchemrev.com This method involves the initial reaction between an α-amino acid ester and an aldehyde to form an imine intermediate. This imine is subsequently reduced, and the resulting secondary amine is then treated with an isothiocyanate. The final step is an intramolecular cyclization under basic conditions (e.g., using triethylamine) which affords the desired 2-thiohydantoin derivative. jchemrev.com This combinatorial approach allows for significant diversity in the final products by varying the three starting components. jchemrev.com

Reactions of Isothiocyanates with Amino Acid Esters

The reaction between α-amino acid esters and isothiocyanates represents one of the most fundamental and widely used methods for the synthesis of 2-thiohydantoins. nih.gov This two-component reaction proceeds via the formation of a thiourea intermediate, which is generated by the nucleophilic attack of the amino group of the amino acid ester on the electrophilic carbon of the isothiocyanate. bjmu.edu.cn This intermediate then undergoes an intramolecular cyclization, where the ester group is attacked by the nitrogen or sulfur atom of the thiourea moiety, leading to the elimination of an alcohol and the formation of the stable five-membered thiohydantoin ring. rsc.org The reaction can be performed under various conditions, including at room temperature in the presence of alkaline Al2O3, which can lead to moderate to excellent yields in a short time frame. bjmu.edu.cn

Table 2: Synthesis of Thiohydantoins from Amino Acid Esters and Isothiocyanates

| Amino Acid Ester | Isothiocyanate | Conditions | Time | Yield (%) |

| Glycine (B1666218) methyl ester | Phenyl isothiocyanate | Alkaline Al2O3, rt | 1 h | 92 |

| Alanine methyl ester | Phenyl isothiocyanate | Alkaline Al2O3, rt | 1 h | 89 |

| Valine methyl ester | Allyl isothiocyanate | Alkaline Al2O3, rt | 1 h | 85 |

| Leucine methyl ester | Ethyl isothiocyanate | Alkaline Al2O3, rt | 1 h | 88 |

Data sourced from a study on efficient synthesis using alkaline Al2O3. bjmu.edu.cn

Modern Synthetic Approaches

To overcome the limitations of traditional synthetic methods, such as long reaction times and the use of harsh reagents, modern approaches like microwave-assisted synthesis have been developed. These techniques offer significant advantages in terms of efficiency, reaction speed, and product yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of this compound and its derivatives, microwave irradiation has been successfully applied to significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.orgucl.ac.be For instance, the reaction of α-amino esters with isothiocyanates in an aqueous medium can be completed rapidly under microwave irradiation. asianpubs.org Similarly, multi-step syntheses, including the cyclization/cleavage steps in liquid-phase combinatorial strategies to produce 3,5-disubstituted-thiohydantoins, are completed in minutes under microwave flash heating, whereas conventional methods may take hours or fail to proceed at all in the same timeframe. youngin.com This technology facilitates high-speed synthesis, making it ideal for the rapid generation of compound libraries for drug discovery. youngin.com

Table 3: Comparison of Microwave vs. Conventional Synthesis of Thiohydantoin Derivatives

| Reaction Step | Microwave Conditions | Conventional Heating Conditions | Result |

| Coupling of Fmoc-amino acid to PEG support | 150 W, 14 min | Refluxing CH2Cl2, 14 min | Microwave reaction proceeds; conventional reaction does not start. youngin.com |

| Reaction of PEG-bound amine with isothiocyanate | 150 W, 7 min | Refluxing CH2Cl2, 7 min | Microwave reaction proceeds; conventional reaction yields only unreacted starting material. youngin.com |

| Base-mediated cyclization/cleavage | 150 W, 7 min | (Not specified) | Reaction is complete, yielding products in 88–99% yield. youngin.com |

| Synthesis of 5,5-diphenyl-2-thiohydantoin | 750 W pulses, 30 min | 2 hours | Microwave activation improves yield and reduces side products. ucl.ac.be |

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of thiohydantoin libraries. This methodology allows for the efficient construction of diverse molecules through sequential reactions on a polymer support, simplifying purification by allowing reagents and by-products to be washed away.

A notable solid-phase approach begins with a Wang resin-supported Fmoc-Ser(t-Bu)-OH. The immobilized amino acid undergoes a four-step sequence to form an α-acylamino ketone on the resin. This intermediate is then reacted with an isothiocyanate. Subsequent cleavage of the Fmoc-protecting group from the resulting thiourea triggers a spontaneous cyclative cleavage from the resin, releasing the desired 5-methylene-2-thiohydantoin derivative. To obtain the corresponding 5-methyl-thiohydantoins, a reduction step using triethylsilane (TES) can be employed. nih.gov

This method is advantageous for generating a library of thiohydantoin derivatives by varying the bromoketone and isothiocyanate building blocks.

Table 1: Key Steps in Solid-Phase Synthesis of Thiohydantoin Derivatives nih.gov

| Step | Description | Reagents/Conditions |

| 1 | Immobilization & α-Acylamino Ketone Formation | Wang resin-supported Fmoc-Ser(t-Bu)-OH, 4-nitrobenzenesulfonyl chloride, various bromoketones |

| 2 | Thiourea Formation | Fmoc-isothiocyanate |

| 3 | Cyclative Cleavage | Removal of Fmoc group |

| 4 | (Optional) Reduction | Triethylsilane (TES) |

Solvent-Free Conditions

Solvent-free synthesis presents an environmentally benign and efficient alternative to traditional solvent-based methods. These reactions, often facilitated by grinding or heating, can lead to higher yields, shorter reaction times, and simplified work-up procedures.

One such method involves the direct condensation of α-amino acids with thiourea at elevated temperatures (170 to 220°C) in the absence of any solvent. nih.gov This process is proposed to occur via an initial attack of a thiourea amino group on the amino acid's carboxyl group to form an amide bond, followed by an intramolecular attack of the amino acid's α-amino group on the thiocarbonyl, leading to cyclization and the release of ammonia. nih.gov

Another solvent-free approach utilizes grinding to facilitate a one-pot reaction between benzil, a thiourea derivative, and a strong base like sodium hydroxide. scirp.org This mechanochemical method proceeds rapidly at room temperature, offering excellent yields and avoiding the need for hazardous solvents and prolonged heating. scirp.org

Table 2: Comparison of Solvent-Free Synthetic Methods for Thiohydantoins

| Method | Reactants | Conditions | Advantages |

| Direct Condensation | α-Amino Acid, Thiourea | Heating (170-220°C) | Simplicity, low cost, scalability nih.gov |

| Grinding | Benzil, Thiourea derivative, Strong Base | Room temperature, grinding | Environmentally friendly, short reaction times, excellent yields scirp.org |

Synthesis of Specific this compound Derivatives

Synthesis of 5-Arylidene-1,3-dimethyl-2-thiohydantoins

The synthesis of 5-arylidene derivatives of this compound is commonly achieved through the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of the active methylene group at the C-5 position of the thiohydantoin ring with an aromatic aldehyde. nih.gov The reaction is typically catalyzed by a weak base, such as piperidine or ethanolamine, to avoid self-condensation of the aldehyde. wikipedia.orgjchemrev.com

A more recent and novel method involves a sequential sulfonylation/desulfination reaction of a 5-benzylthiohydantoin precursor with an excess of an arylsulfonyl chloride in the presence of triethylamine. nih.gov This reaction proceeds through the formation of a sulfonylated intermediate, which then eliminates phenylsulfinic acid to yield the 5-arylidene product in moderate to excellent yields. nih.gov

Table 3: Synthesis of 5-Arylidene-2-thiohydantoin Derivatives via Sulfonylation/Desulfination nih.gov

| Starting Material | Arylsulfonyl Chloride | Base | Solvent | Yield |

| 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one | Phenylsulfonyl chloride | Triethylamine | Acetone | 81% |

| 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one | 4-Fluorophenylsulfonyl chloride | Triethylamine | Acetone | 78% |

| 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one | 4-Chlorophenylsulfonyl chloride | Triethylamine | Acetone | 85% |

Synthesis of S-Alkylated, N-Alkylated, and N-Glycosylated 2-Thiohydantoin Derivatives

The thiohydantoin ring offers multiple sites for alkylation and glycosylation, leading to a diverse range of derivatives. The sulfur atom at the C-2 position is particularly nucleophilic and readily undergoes S-alkylation.

S-Alkylation: The selective alkylation of the sulfur atom can be achieved by treating the 2-thiohydantoin with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. jchemrev.com The thio-enol tautomeric form of 2-thiohydantoin is believed to facilitate this reaction, resulting in the formation of 2-alkylmercapto derivatives. researchgate.net

N-Alkylation: While S-alkylation is often favored, N-alkylation can also be achieved. For instance, 1,3-disubstituted-2-thiohydantoins can be synthesized by reacting a precursor like 3-((1-(2-hydroxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one with an alkylating agent such as 4-chlorophenacyl bromide in the presence of a base like triethylamine in DMF. mdpi.com

N-Glycosylation: N-glycosylated thiohydantoin derivatives are synthesized by reacting a 3-aryl-5-arylidene-2-thiohydantoin with a protected glycosyl bromide, such as 2',3',4',6'-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov These reactions can be performed under various conditions, including in the presence of a base or a Lewis acid, to afford the corresponding N-nucleosides. researchgate.net

Synthesis of Hybrid 2-Thiohydantoin Derivatives (e.g., with 2-Quinolone)

Hybrid molecules incorporating the 2-thiohydantoin scaffold with other pharmacologically active moieties, such as the 2-quinolone ring system, have been synthesized to explore potential synergistic effects. mdpi.com

The synthesis of these hybrids can be achieved through a condensation reaction. For example, 1-acetyl-2-thiohydantoin can be condensed with various 2-chloroquinoline-3-carbaldehyde derivatives. This reaction is typically carried out in glacial acetic acid in the presence of sodium acetate under reflux conditions. During the reaction, the acyl group at the N-1 position of the thiohydantoin is cleaved, and the chlorine atom at the C-2 position of the quinoline (B57606) is replaced by an oxygen atom, leading to the formation of the 2-quinolone core fused with the 2-thiohydantoin moiety. mdpi.com A similar strategy can be applied starting with 2-thiohydantoin-3-acetic acid to generate another series of hybrid compounds. mdpi.com

Synthesis of Fused Thiohydantoin Derivatives

Fused heterocyclic systems containing the thiohydantoin ring, such as imidazo[2,1-b]thiazoles, are of significant interest due to their unique chemical structures and biological potential.

One synthetic route to these fused systems involves the solid-phase synthesis of α-acylamino ketones, as previously described. When these resin-bound intermediates are reacted with alkyl isothiocyanates, a trifluoroacetic acid (TFA) mediated cleavage from the polymer support, followed by cyclization, yields imidazo[2,1-b]thiazol-4-ium derivatives. nih.gov

Another approach involves the reaction of 5-arylidene-2-thiohydantoin derivatives with 1,4-dibromobutane under phase-transfer catalysis conditions (potassium carbonate, acetone, and a catalyst like benzyl (B1604629) triethylammonium chloride) to yield the corresponding fused imidazo[2,1-b]thiazepines. researchgate.net

Mechanistic Studies of this compound Formation

The formation of the this compound ring is a process that has been approached through various synthetic strategies, each with its own proposed mechanistic pathway. While direct mechanistic studies exclusively for the 1,3-dimethyl derivative are not extensively detailed in the literature, the mechanisms for the formation of closely related 2-thiohydantoins provide a solid foundation for understanding its synthesis. These syntheses often involve the reaction of an α-amino acid or its derivative with a thiourea or isothiocyanate equivalent.

Proposed Reaction Mechanisms

Several plausible mechanisms for the formation of the 2-thiohydantoin core have been proposed, which can be extrapolated to the synthesis of its 1,3-dimethyl derivative. A common and direct approach involves the condensation of an α-amino acid with N,N'-dimethylthiourea.

One proposed mechanism for a similar reaction between an α-amino acid and thiourea suggests an initial nucleophilic attack of one of the amino groups of the thiourea on the carboxyl group of the amino acid. mdpi.comnih.gov This step results in the formation of an amide bond with the elimination of a water molecule. Following this, an intramolecular cyclization occurs where the α-amino group of the amino acid attacks the thiocarbonyl carbon. mdpi.comnih.gov In the case of N,N'-dimethylthiourea, this would lead to the formation of the this compound ring.

Another well-established method for 2-thiohydantoin synthesis that offers mechanistic insights is the reaction of acyl α-amino acid derivatives with thiocyanates. jchemrev.comjchemrev.com This pathway is proposed to proceed through the formation of an azlactone intermediate. jchemrev.comjchemrev.com The reaction is initiated by the intramolecular nucleophilic attack of the carboxyl group on the activated carbonyl of the acyl group. Subsequently, the thiocyanate ion attacks the carbonyl ester of the azlactone ring, leading to a ring-opening event. The resulting intermediate then undergoes an intramolecular reaction to form the thiohydantoin ring. jchemrev.comjchemrev.com

A two-step mechanism has also been described for the reaction of α-amino acid esters with isothiocyanates, which can be considered analogous to the use of N,N'-dimethylthiourea precursors. rsc.org The first step involves the formation of a thiourea intermediate through the reaction of the amino acid ester with the isothiocyanate. This intermediate then undergoes a cyclization reaction, driven by a nucleophilic attack of the nitrogen atom on the ester carbonyl, to form the 2-thiohydantoin ring. rsc.org

The table below summarizes the key steps in these proposed mechanisms.

| Proposed Mechanism | Initial Reactants | Key Intermediates | Final Cyclization Step |

| Direct Condensation | α-Amino Acid + N,N'-Dimethylthiourea | Amide-linked intermediate | Intramolecular attack of α-amino group on thiocarbonyl |

| Azlactone Pathway | Acyl α-Amino Acid + Thiocyanate | Azlactone, Ring-opened thiocyanate adduct | Intramolecular cyclization of the adduct |

| Two-Step (from ester) | α-Amino Acid Ester + Isothiocyanate | N-thiocarbamoyl amino acid ester | Intramolecular attack of nitrogen on ester carbonyl |

Racemization Considerations during Cyclization

A critical aspect in the synthesis of 5-substituted-2-thiohydantoins derived from chiral α-amino acids is the potential for racemization at the α-carbon (the C5 position of the thiohydantoin ring). The stereochemical integrity of this center is often crucial, particularly in pharmaceutical applications.

Research into the direct condensation of L-α-amino acids with thiourea to form 5-substituted-2-thiohydantoins has shown that the reaction can proceed without racemization at the α-position during the cyclization step. mdpi.comnih.gov This has been confirmed through the analysis of the nuclear magnetic resonance (NMR) spectra of the resulting products, which show distinct signals for the enantiomerically pure compound compared to the racemic mixture. mdpi.com This stereochemical retention is attributed to the fact that the α-amino group of the amino acid becomes part of the newly formed ring without undergoing reactions that would lead to a loss of chirality. mdpi.com

However, it is also known that 5-substituted-2-thiohydantoins can be susceptible to racemization under certain conditions. jchemrev.com The presence of a base or a buffer solution can facilitate the enantiomerization of these compounds. jchemrev.com For instance, the racemization of phenylthiohydantoin-phenylalanine has been observed and studied, with the rate of racemization being influenced by temperature and buffer concentration. jchemrev.com This is a particularly important consideration in applications such as the Edman degradation for peptide sequencing, where the formation of phenylthiohydantoins can be accompanied by racemization. jchemrev.com

The table below outlines the factors influencing racemization during 2-thiohydantoin formation.

| Factor | Influence on Racemization | Supporting Evidence/Context |

| Reaction Conditions | Direct condensation of α-amino acids with thiourea reported to be non-racemizing. | NMR studies of synthesized 5-substituted-2-thiohydantoins. mdpi.com |

| Presence of Base/Buffer | Can induce racemization of the final 5-substituted-2-thiohydantoin product. | Studies on phenylthiohydantoin derivatives. jchemrev.com |

| Temperature | Increased temperature can increase the rate of racemization. | Observed in studies of thiohydantoin enantiomerization. jchemrev.com |

In the context of synthesizing 1,3-dimethyl-5-substituted-2-thiohydantoins from chiral α-amino acids, while the initial ring formation may be stereospecific, the subsequent handling and purification of the product must be carefully managed to avoid base-induced racemization.

Reactivity and Derivatization of 1,3 Dimethyl 2 Thiohydantoin

Hydrolysis Reactions

The stability of the 1,3-dimethyl-2-thiohydantoin ring towards hydrolysis is relatively high compared to its acylated analogs. For instance, 1-acyl-2-thiohydantoins readily undergo cleavage of the acyl group under mild acidic or alkaline conditions to yield the corresponding 2-thiohydantoin (B1682308) and a carboxylic acid. jchemrev.comjchemrev.comcdnsciencepub.com The hydrolysis of the thiohydantoin ring itself is a slower process. However, in strong alkaline solutions, the five-membered ring can undergo hydrolytic cleavage. jchemrev.comjchemrev.com Studies on 5-substituted 2-thiohydantoins in alkaline solution show a base-catalyzed hydrolysis mechanism that begins with ionization at the N-1 position, followed by attack of a hydroxide (B78521) ion and subsequent ring opening. jchemrev.com

Reactions with Electrophilic Reagents

This compound and its derivatives react with a variety of electrophilic reagents. The S-alkylation with alkyl halides is a classic example of this reactivity. jchemrev.commdpi.comresearchgate.net Similarly, the condensation with aldehydes at the C-5 position involves the reaction of the nucleophilic C-5 anion with the electrophilic carbonyl carbon of the aldehyde. jchemrev.combibliotekanauki.pl

Beyond these, S-alkylated intermediates can undergo further reactions with electrophiles. For example, 2-methylsulfanyl-3,5-dihydro-imidazol-4-ones react with N,N-dimethylformamide diethyl acetal (B89532) (DMF-DEA) under microwave irradiation. mdpi.com This reaction results in the formation of a 5-dimethylaminomethylidene group at the C-5 position, demonstrating the reactivity of this site towards carbon-based electrophiles. jchemrev.commdpi.com

Formation of Complex Thiohydantoin Architectures

The scaffold of this compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Its inherent reactivity allows for the construction of intricate molecular architectures, such as imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazines and bi-imidazolylidene derivatives, through various synthetic strategies. These reactions often involve multicomponent reactions or cyclization processes that expand the core thiohydantoin ring system into larger, polycyclic structures.

Formation of Imidazo[2,1-b]Current time information in Bangalore, IN.tandfonline.comthiazines

The fusion of a thiazine (B8601807) ring to the this compound core results in the formation of imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine derivatives. These structures are of significant interest due to their presence in pharmacologically active compounds. A prominent method for their synthesis is the one-pot, three-component reaction.

One such eco-friendly approach involves the reaction of a thiohydantoin, an aromatic aldehyde, and a β-dicarbonyl compound like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). tandfonline.comtandfonline.comresearchgate.net This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and can be performed under solvent-free conditions at elevated temperatures. tandfonline.comtandfonline.com

The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aromatic aldehyde and dimedone to form a reactive α,β-unsaturated ketone intermediate. tandfonline.com Subsequently, the thiohydantoin undergoes a Michael-type addition to this intermediate. tandfonline.com The final step involves an intramolecular cyclization and dehydration to yield the fused imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazin system. tandfonline.com This method provides good to excellent yields of highly functionalized products. tandfonline.comtandfonline.comresearchgate.net

Another synthetic route involves the Oakes-Yavari-Nair (OYN) three-component reaction, where 2-thiohydantoins react with acetylenedicarboxylates and alkyl isocyanides. orgchemres.org This process leads to the formation of imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine-7-imines, which can be further converted to the corresponding amines. orgchemres.org Additionally, gold-catalyzed intramolecular cyclization of 2-alkynylthioimidazoles presents an atom-economic pathway to the imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine framework. nih.gov

The table below summarizes representative examples of imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine derivatives synthesized from thiohydantoin precursors, showcasing the versatility of the multicomponent reaction strategy.

| Aldehyde (Ar-CHO) | Thiohydantoin | Product (Ar = Aryl group from aldehyde) | Yield (%) | M.P. (°C) | Ref |

| 4-Methoxybenzaldehyde | 5,5-Diphenyl-2-thiohydantoin | 5-(4-methoxyphenyl)-8,8-dimethyl-2,2-diphenyl-8,9-dihydro-2H-benzo[e]imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine-3,6(5H,7H)-dione | 89% | >400 | researchgate.net |

| 4-Hydroxybenzaldehyde | 5,5-Diphenyl-2-thiohydantoin | 5-(4-hydroxyphenyl)-8,8-dimethyl-2,2-diphenyl-8,9-dihydro-2H-benzo[e]imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine-3,6(5H,7H)-dione | 82% | 346-348 | tandfonline.com |

| 4-Nitrobenzaldehyde | 5,5-Diphenyl-2-thiohydantoin | 5-(4-nitrophenyl)-8,8-dimethyl-2,2-diphenyl-8,9-dihydro-2H-benzo[e]imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine-3,6(5H,7H)-dione | 78% | >400 | tandfonline.com |

| 4-Methylbenzaldehyde | 5,5-Di-p-tolyl-2-thiohydantoin | 5-(4-methylphenyl)-8,8-dimethyl-2,2-di-p-tolyl-8,9-dihydro-2H-benzo[e]imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine-3,6(5H,7H)-dione | 72% | >400 | tandfonline.com |

| 4-Chlorobenzaldehyde | 5,5-Bis(4-chlorophenyl)-2-thiohydantoin | 2,2-bis(4-chlorophenyl)-5-(4-chlorophenyl)-8,8-dimethyl-8,9-dihydro-2H-benzo[e]imidazo[2,1-b] Current time information in Bangalore, IN.tandfonline.comthiazine-3,6(5H,7H)-dione | 77% | 332-333 | tandfonline.com |

Formation of Bi-imidazolylidene Derivatives

The dimerization of thiohydantoin rings can lead to the formation of complex bi-imidazolylidene structures. An unusual example of this reactivity was observed during the reaction of 3-methyl-2-thioxoimidazolidin-4-one (B1231900) with 1,3-dehydroadamantane. mdpi.comresearchgate.net While the primary goal was the adamantylation of the thiohydantoin, a unique by-product was isolated and identified via single-crystal X-ray diffraction as (Z)-2′-((adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione. mdpi.comresearchgate.net

The formation of this intricate bi-imidazolylidene derivative suggests a complex reaction pathway. A plausible mechanism involves the initial S-alkylation of one thiohydantoin molecule. This is followed by a dimerization process where a second thiohydantoin molecule acts as a nucleophile, leading to the formation of the C=C bond that links the two imidazole (B134444) rings. mdpi.com This side reaction highlights the potential for thiohydantoins to undergo self-condensation or dimerization under certain reaction conditions, yielding highly conjugated and complex heterocyclic systems. mdpi.comresearchgate.net

The table below details the reactants and the resulting bi-imidazolylidene by-product.

| Reactant 1 | Reactant 2 | By-Product | Ref |

| 3-Methyl-2-thioxoimidazolidin-4-one | 1,3-Dehydroadamantane | (Z)-2′-((Adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione | mdpi.comresearchgate.net |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy.chemicalbook.com

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,3-Dimethyl-2-thiohydantoin by mapping the chemical environments of its constituent hydrogen and carbon atoms.

¹H-NMR Spectral Analysis.chemicalbook.com

The ¹H-NMR spectrum of this compound provides distinct signals corresponding to the different types of protons within the molecule. The protons of the two methyl groups (N-CH₃) and the methylene (B1212753) group (CH₂) in the five-membered ring each produce characteristic resonances. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methyl protons attached to the nitrogen atoms will have different chemical shifts from the methylene protons, which are adjacent to both a carbonyl and a thiocarbonyl group.

Table 1: ¹H-NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | Varies |

| CH₂ | Varies |

Note: Specific chemical shift values can vary depending on the solvent and the spectrometer frequency used.

¹³C-NMR Spectral Analysis.chemicalbook.com

The ¹³C-NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. cognitoedu.org In this compound, distinct peaks are observed for the carbonyl carbon (C=O), the thiocarbonyl carbon (C=S), the methylene carbon (CH₂), and the methyl carbons (N-CH₃). The chemical shifts of the C=O and C=S carbons are particularly diagnostic, appearing far downfield due to the deshielding effect of the double bonds to electronegative oxygen and sulfur atoms. bhu.ac.in For instance, in related thiohydantoin structures, the C=O group typically resonates in the 172.08-166.07 ppm region, while the C=S group appears further downfield in the 184.51-184.44 ppm range. ekb.eg

Table 2: Representative ¹³C-NMR Spectral Data for Thiohydantoin Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 184.44 - 184.51 |

| C=O | 166.07 - 172.08 |

| CH₂ | Varies |

| N-CH₃ | Varies |

Note: Data is based on similar 2-thiohydantoin (B1682308) derivatives and specific values for this compound may differ. ekb.eg

The number of signals in both ¹H and ¹³C NMR spectra confirms the number of chemically non-equivalent protons and carbons, respectively, which is a key aspect of structural verification. cognitoedu.orgorgchemboulder.com

NOE Experiments for Stereochemical Assignment.wikipedia.org

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for confirming stereochemistry and conformation. wikipedia.org In the context of this compound and its derivatives, NOE experiments can elucidate the relative orientation of substituents on the hydantoin (B18101) ring. By irradiating a specific proton or group of protons and observing which other protons show an enhanced signal, through-space interactions can be mapped. This information is invaluable for assigning the relative configuration of stereocenters, particularly in more complex substituted thiohydantoins. researchgate.net For example, NOE data can be used to distinguish between cis and trans isomers by identifying close spatial relationships between substituents that would only exist in one particular stereoisomer.

Infrared (IR) Spectroscopy.uobabylon.edu.iqdocbrown.info

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq

Characteristic Vibrational Modes (C=O, C=S).libretexts.org

For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The C=O stretching vibration typically appears as a strong, sharp peak in the region of 1700-1750 cm⁻¹. The exact position can be influenced by the ring strain and the electronic effects of the adjacent nitrogen atoms. The C=S stretching vibration is generally weaker and appears at a lower frequency, typically in the range of 1050-1250 cm⁻¹, due to the larger mass of the sulfur atom compared to the oxygen atom. The presence and position of these characteristic bands provide definitive evidence for the thiohydantoin ring system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1700 - 1750 |

| C=S | Stretch | 1050 - 1250 |

Mass Spectrometry (MS).researchgate.netraco.cat

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. cymitquimica.com In the analysis of this compound, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the exact mass of the molecule (C₅H₈N₂OS), which is 144.19 g/mol . cymitquimica.com Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms and confirm the identity of the compound. researchgate.netraco.cat

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the optical properties of thiohydantoin derivatives. nih.gov This method provides insights into the electronic transitions within the molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum, typically between 200 and 800 nm. ubbcluj.roresearchgate.net The absorption of energy excites electrons from lower energy ground states to higher energy excited states, with the resulting spectrum revealing information about the molecule's chromophores and conjugation. ikm.org.my For thiohydantoin compounds, the key chromophores include the carbonyl (C=O) and thiocarbonyl (C=S) groups within the heterocyclic ring. nipne.ro

The UV-Vis absorption spectrum of thiohydantoin derivatives is characterized by distinct absorption bands that correspond to specific electronic transitions, primarily n→π* and π→π*. ikm.org.my Studies on related 2-thiohydantoin compounds provide a model for understanding the spectral features of this compound. For instance, analysis of a thiohydantoin derivative known as SZ-2 in a dimethyl sulfoxide (B87167) (DMSO) solution revealed multiple absorption peaks. nipne.ro The spectrum displays broad bands which are a result of simultaneous electronic and vibrational-rotational excitations. nipne.ro

The primary absorption maxima for the thiohydantoin derivative SZ-2 are detailed in the table below. The peaks observed at 364 nm and 379 nm are attributed to the carbonyl chromophore at the C4 position of the imidazolidine (B613845) ring, with the significant delocalization within the molecule influencing their position and intensity. nipne.ro The electronic transitions of the –CO–N–CO– group are fundamental to the characteristic absorption bands observed for hydantoin and thiohydantoin systems. researchgate.net

Table 1: UV-Vis Absorption Peaks for a 2-Thiohydantoin Derivative (SZ-2) in DMSO

| Wavelength (λmax) |

|---|

| 254 nm |

| 293 nm |

| 364 nm |

| 379 nm |

| 445 nm |

Data sourced from a study on a related thiohydantoin derivative to illustrate typical absorption characteristics. nipne.ro

Photostability testing is essential to determine how a chemical compound is affected by exposure to light. nih.gov Such studies are critical for assessing the stability of a compound under various storage and handling conditions. nih.gov The general approach involves exposing solutions of the compound to controlled light sources, such as normal room lighting or high-intensity laser radiation, for a defined period. nih.gov The stability is then monitored by observing changes in the UV-Vis absorption spectra over time. nih.govnipne.ro

Research on hydantoin and quinazoline (B50416) derivatives demonstrates that exposure to light, particularly laser radiation at specific wavelengths (e.g., 266 nm and 355 nm), can induce molecular changes. nih.govresearchgate.net These changes may involve the breaking of chemical bonds, leading to the formation of degradation products and altering the compound's spectral profile. nih.gov For example, a stability assay performed on a thiohydantoin derivative (SZ-2) tracked its properties over 250 days and specifically investigated the effects of exposure to a pulsed Nd:YAG laser. nipne.ro While some hydantoin-based compounds are noted for high photostability and fatigue resistance, making them suitable for applications like molecular photoswitches, others may exhibit sensitivity to light. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a definitive analytical method for determining the three-dimensional atomic and molecular structure of a crystalline compound. uol.de This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern of spots (reflections) contains detailed information about the crystal's unit cell and the precise spatial coordinates of each atom. uol.de Analysis of this data allows for the accurate calculation of bond lengths, bond angles, and other crucial geometric parameters that define the molecule's conformation. uol.de

Single crystal X-ray diffraction has been successfully employed to elucidate the exact molecular structure of thiohydantoin derivatives, including 1,3-dimethyl-2-thioxoimidazolidin-4-one. rsc.org By growing a suitable single crystal of the compound and analyzing it with this technique, researchers can confirm its chemical identity and obtain an unambiguous view of its three-dimensional architecture.

The analysis provides fundamental data about the crystal system, space group, and unit cell dimensions. For instance, a study on a related compound, rac-N-acetyl-5-propionamide-2-thioxo-imidazolidin-4-one, determined that it crystallizes in the monoclinic system with the space group P21/n. researchgate.net This level of detail is crucial for understanding the molecule's stereochemistry and intramolecular interactions.

Table 2: Illustrative Crystallographic Data for a Thiohydantoin Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.338(7) |

| b (Å) | 7.545(5) |

| c (Å) | 13.212(10) |

| β (°) | 97.10(2) |

| Volume (ų) | 932.8(12) |

| Z | 4 |

Data from rac-N-acetyl-5-propionamide-2-thioxo-imidazolidin-4-one, a related thiohydantoin, to demonstrate typical crystallographic parameters. researchgate.net

Beyond defining the structure of a single molecule, X-ray diffraction analysis also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by a network of intermolecular forces that create a higher-order supramolecular architecture. unimi.it

In many thiohydantoin derivatives, hydrogen bonding, such as N–H···O and N–H···S interactions, is a dominant force in directing the crystal packing, often leading to the formation of one-dimensional chains or two-dimensional sheets. unimi.itresearchgate.net However, in this compound, the nitrogen atoms at positions 1 and 3 are substituted with methyl groups, precluding them from acting as hydrogen-bond donors.

For such N-substituted compounds, the crystal packing is directed by other, weaker intermolecular interactions. Studies on analogous 1,3-dimethylated heterocyclic systems show that the supramolecular structure is often stabilized by weak non-covalent interactions, such as C–H···O or C–H···N contacts. nih.gov These interactions, while less energetic than classical hydrogen bonds, are numerous and directional enough to guide the molecules into well-defined, often layered, arrangements in the solid state. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1,3 Dimethyl 2 Thiohydantoin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to calculate a wide array of molecular properties, including molecular structures, vibrational frequencies, and various electronic parameters. researchgate.netacs.org For thiohydantoin derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to analyze their geometric and electronic characteristics. researchgate.netacs.org

DFT calculations are utilized to determine the stable geometric and electronic structures of 1,3-dimethyl-2-thiohydantoin and its derivatives. researchgate.net For instance, studies on related compounds like (E)-5-(benzylidene)-1,3-dimethyl-2-thiohydantoin have used DFT to confirm their configuration. researchgate.net The calculated geometric parameters, such as bond lengths and angles, are often compared with experimental data from techniques like X-ray crystallography for validation. cellmolbiol.org

The electronic properties are also a key focus. The increased reactivity of thiohydantoins compared to their oxygen analogs (hydantoins) is attributed to the enhanced conjugation of nitrogen lone pairs into the thiocarbonyl group (C=S). researchgate.net This electronic feature is a critical aspect of their chemical behavior. Computational analysis of the 13C-NMR spectrum for (E)-5-(benzylidene)-1,3-dimethyl-2-thiohydantoin shows characteristic signals for vinyl, carbonyl, and thiocarbonyl groups, which align with experimental findings and confirm the E-configuration of the exocyclic double bond. researchgate.net

Table 1: Experimental 13C-NMR Chemical Shifts for (E)-5-(benzylidene)-1,3-dimethyl-2-thiohydantoin An interactive data table based on research findings.

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Vinyl (═CH) | 120.60 | researchgate.net |

| Carbonyl (C=O) | 161.64 | researchgate.net |

| Thiocarbonyl (C=S) | 177.35 | researchgate.net |

Quantum chemical parameters derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. dntb.gov.ua These descriptors are crucial for understanding the electronic structure and for correlating theoretical data with experimental observations of biological activity. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). dntb.gov.uascirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive. scirp.org For a series of 5,5-dimethylthiohydantoin derivatives, which are structurally related to the 1,3-dimethyl isomer, a relatively low LUMO-HOMO energy gap was found to indicate kinetic stability and higher reactivity. scirp.org These parameters are instrumental in predicting the behavior of molecules in biological systems. dntb.gov.ua

Table 2: Key Quantum Chemical Parameters Calculated via DFT An interactive data table summarizing common quantum chemical descriptors.

| Parameter | Symbol | Formula | Significance | Reference |

| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron | dntb.gov.ua |

| Electron Affinity | EA | EA ≈ -ELUMO | Energy released when an electron is added | dntb.gov.ua |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and stability | scirp.org |

| Electronegativity | χ | χ = (IP + EA) / 2 | Power of an atom to attract electrons | dntb.gov.ua |

| Chemical Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution | dntb.gov.uascirp.org |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness, indicates reactivity | dntb.gov.ua |

| Chemical Potential | μ | μ = -(IP + EA) / 2 | Escaping tendency of electrons from a system | dntb.gov.ua |

| Electrophilicity Index | ω | ω = μ2 / (2η) | Measure of electrophilic power | dntb.gov.ua |

2-Thiohydantoin (B1682308) and its substituted derivatives are known to exhibit tautomerism, existing in equilibrium between different structural forms. mdpi.comresearchgate.net Alkylation studies have shown that these compounds can react via a thio-enol form, leading to the formation of 2-alkylmercapto derivatives. researchgate.net This reactivity indicates that the thiol tautomer plays a significant role in the chemical behavior of the thiohydantoin ring. researchgate.net Computational studies help to establish which tautomeric form is more stable and more likely to participate in chemical reactions. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. scirp.orgnih.gov This method is essential for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. easychair.org

Molecular docking simulations of thiohydantoin derivatives reveal detailed information about their binding interactions within the active or allosteric sites of target proteins. nih.govuobasrah.edu.iqresearchgate.net These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. easychair.orgcambridgemedchemconsulting.com

For example, docking studies of novel 1,3-disubstituted-2-thiohydantoin analogues have shown a significant binding affinity toward the binding pocket of the cyclooxygenase 2 (COX-2) enzyme. nih.gov Similarly, other 2-thiohydantoin derivatives have been docked into the binding sites of proteins like AKT1 and CDK2, where interactions with key amino acid residues were identified. uobasrah.edu.iq These interactions often involve the thiocarbonyl (C=S) and carbonyl (C=O) groups of the thiohydantoin core acting as hydrogen bond acceptors. researchgate.net The specific nature and geometry of these bonds are critical for the stability of the ligand-protein complex and, consequently, for the compound's biological activity. cambridgemedchemconsulting.com

Table 3: Common Ligand-Protein Interactions for Thiohydantoin Derivatives An interactive data table of typical binding interactions observed in docking studies.

| Interaction Type | Ligand Group | Protein Residue Examples | Reference |

| Hydrogen Bond (H-acceptor) | Thiocarbonyl (C=S), Carbonyl (C=O) | LYS33, ILIE10, GLN131 | uobasrah.edu.iqresearchgate.net |

| Pi-Pi Stacking | Aromatic substituents | TRP80 | uobasrah.edu.iq |

| Hydrophobic Interactions | Alkyl/Aryl groups | Not specified | easychair.orgcambridgemedchemconsulting.com |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. jchemrev.com For thiohydantoin derivatives, computational studies help identify these key pharmacophoric groups. researchgate.net

The core thiohydantoin scaffold itself is a privileged structure in drug discovery. researchgate.net The thiocarbonyl and carbonyl groups are frequently identified as crucial hydrogen bond acceptors. researchgate.net Substituents at the N-1, N-3, and C-5 positions significantly influence the molecule's properties and its interaction with target proteins. researchgate.netjchemrev.com By analyzing the binding modes of a series of active thiohydantoin analogues, common features can be mapped. For instance, the presence of specific aromatic or heterocyclic rings attached to the core can facilitate pi-stacking interactions, while the nature of substituents at the N-1 and N-3 positions can modulate solubility, stability, and the ability to form specific hydrogen bonds. jchemrev.comacs.org This information is vital for the rational design and optimization of new, more potent, and selective therapeutic agents. easychair.org

Structure-Activity Relationship (SAR) Elucidations

Computational chemistry and molecular modeling have become indispensable tools in elucidating the Structure-Activity Relationships (SAR) of thiohydantoin systems. These methods allow for the systematic investigation of how modifications to the molecular structure influence biological activity, providing insights that guide the design of more potent and selective therapeutic agents.

Correlation of Molecular and Electronic Structure with Biological Activity

The biological activity of thiohydantoin derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in correlating these molecular-level characteristics with observed biological outcomes. researchgate.net

Molecular modeling analyses of 5,5-dimethylthiohydantoin derivatives have revealed that a relatively low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of kinetic stability. researchgate.netscirp.org This small energy gap suggests higher chemical reactivity and is often associated with enhanced biological activity. researchgate.net For instance, in a study of potential androgen receptor antagonists, the calculated HOMO values for a series of derivatives ranged from -0.32712 atomic units (a.u.) to -0.34521 a.u., while LUMO values varied from -0.04819 a.u. to -0.02938 a.u. scirp.org The distribution of electron density in these frontier orbitals is also critical; in many active compounds, the HOMO is localized on the thiohydantoin ring system, while the LUMO is spread across substituents like the benzene (B151609) ring and cyano groups, indicating the sites of potential molecular interactions. scirp.org

Quantum chemical calculations help to define a variety of molecular quantities that characterize the reactivity, shape, and binding properties of the entire molecule and its fragments. researchgate.net These in silico techniques have been successfully applied to screen the potential of 5,5-dimethylthiohydantoin derivatives as androgen antagonists, with results indicating their promise for prostate cancer treatment. researchgate.netscirp.org The combination of molecular docking with the analysis of electronic properties provides a powerful approach to predict and understand the interactions between thiohydantoin-based ligands and their biological targets, such as the androgen receptor. researchgate.netijrpr.com

Effect of Substituents on Activity

The nature and position of substituents on the thiohydantoin ring system profoundly affect the molecule's biological properties. jchemrev.com SAR studies have systematically explored modifications at the N-1, N-3, and C-5 positions to optimize activity for various therapeutic targets, including cancer and parasitic diseases. jchemrev.comjchemrev.com

Substituents on the Thiohydantoin Ring:

In the development of androgen receptor (AR) antagonists for castration-resistant prostate cancer, the substitution pattern on the thiohydantoin ring itself is crucial. nih.gov A study comparing various alkyl groups on the thiohydantoin ring found that the dimethyl analogue was significantly more active than analogues with hydrogen, ethyl, or propyl groups. nih.gov The introduction of cycloalkyl substituents at the C-5 position also yielded potent compounds. nih.gov Spirocyclic derivatives with cyclobutyl and cyclopentyl units were found to be comparable in activity to the gem-dimethyl analogue, while larger rings (6-, 7-, and 8-membered) were slightly less active. nih.gov However, a spiro N-methylpiperidine analogue was distinctly less active, potentially due to the nitrogen being charged at cellular pH. nih.gov

Substituents on Aryl Moieties:

For thiohydantoins bearing aryl groups, typically at the N-1 or N-3 position, the substituents on these aromatic rings are critical determinants of activity.

Anti-Androgen Activity: In the context of AR antagonists, various functional groups at the 4-position of the N-1 phenyl ring showed good activity. nih.gov Analogues with 4-cyano and 4-nitro groups were nearly as active as the 4-methyl version, while a 4-trifluoromethyl analogue proved to be slightly more active. nih.gov The position of substituents is also important; a methyl group at the ortho-position (C-2) of the N-1 aryl ring was active, whereas a charged carboxylic acid group at the same position resulted in an inactive compound. nih.gov

Anti-Trypanosomal Activity: In a series of 1-benzyl-3-aryl-2-thiohydantoin derivatives designed as agents against Trypanosoma brucei, the substituents on the 3-aryl ring were shown to have synergistic effects. nih.govacs.org For example, replacing the 3-chloro and 4-methoxy groups with hydrogens led to inactive compounds. nih.govacs.org The relative positions were also key, as the 5-chloro-2-methoxy analogue was inactive. nih.govacs.org On the benzyl (B1604629) ring at the N-1 position, a 4-fluoro substituent increased potency sevenfold compared to the unsubstituted benzyl compound, while chloro, methyl, methoxy, and other groups resulted in low or no activity. nih.gov

The following tables summarize key SAR findings for different series of thiohydantoin derivatives.

| Compound Series/Modification | Substituent(s) | Relative Activity |

|---|---|---|

| Alkyl groups on thiohydantoin ring | H, Ethyl, Propyl | Much less active than dimethyl |

| Cycloalkyl groups at C-5 | Cyclobutyl, Cyclopentyl | Good activity, comparable to dimethyl |

| Cyclohexyl, Cycloheptyl, Cyclooctyl | Slightly less active | |

| Spiro N-methylpiperidine | Distinctly less active | |

| Substituents at 4-position of N-1 phenyl | 4-Cyano, 4-Nitro | Nearly as active as 4-methyl |

| 4-Trifluoromethyl | Slightly more active than 4-methyl | |

| 4-Phenyl, 4-Hydroxy | Good activity | |

| Substituents at 2-position of N-1 phenyl | 2-Methyl | Active |

| 2-Carboxylic acid | Inactive |

| Compound Series/Modification | Substituent(s) | Relative Activity |

|---|---|---|

| Modification of 3-chloro-4-methoxyphenyl at N-3 | H instead of 3-Cl and/or 4-OMe | Inactive |

| 5-Chloro-2-methoxy | Inactive | |

| 3,4-Dimethoxy | 2-fold more potent | |

| Substituents at 4-position of N-1 benzyl | 4-Fluoro | 7-fold more potent |

| 4-Chloro | Less potent | |

| 4-Methyl, 4-Methoxy, 4-Trifluoro, 4-Cyano | Low or no activity | |

| Modification of 4-fluoro N-1 benzyl | 4-Fluoro-2-chloro | Most active in series (EC50 = 46 nM) |

Thermodynamic Properties

Computational methods, particularly DFT, are frequently used to calculate the thermodynamic properties of molecules like this compound. researchgate.net These calculations provide valuable data on the stability and reactivity of the compounds. Properties such as the heat of formation (HOF), enthalpy, and entropy can be determined theoretically. researchgate.netscirp.org

Biological and Pharmacological Research Applications of 1,3 Dimethyl 2 Thiohydantoin Derivatives

Antimicrobial Activity

The antimicrobial properties of 1,3-dimethyl-2-thiohydantoin derivatives have been evaluated against a variety of microorganisms, including bacteria and fungi. researchgate.net Research has demonstrated that these compounds can exhibit inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. researchgate.netuj.edu.pl

Antibacterial Efficacy

Studies have investigated the antibacterial effects of this compound derivatives against several clinically relevant bacteria.

Staphylococcus aureus : Some bis-hydantoin compounds have shown a high antibacterial response against Staphylococcus aureus. researchgate.net

Bacillus subtilis : A peptide, Ac-RTKLWEMLVELGNMDKAVKLWRKLKR-NH2 (P4), containing two cholesterol-recognition (CRAC) motifs, has demonstrated a strong antibacterial effect against Bacillus subtilis. mdpi.com The half-maximal inhibitory concentration (IC50) for this peptide was found to be approximately 0.1 μM after one hour of exposure. mdpi.com

Escherichia coli : The same P4 peptide also exhibited antibacterial activity against Escherichia coli, with an IC50 of about 2 μM after a one-hour exposure. mdpi.com Some bis-hydantoin compounds have also demonstrated a high antibacterial response against this bacterium. researchgate.net

Table 1: Antibacterial Activity of Selected Compounds against Various Bacterial Strains

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Bis-hydantoin compounds | Staphylococcus aureus | High antibacterial response | researchgate.net |

| Peptide P4 | Bacillus subtilis | IC50 ≈ 0.1 μM | mdpi.com |

| Peptide P4 | Escherichia coli | IC50 ≈ 2 μM | mdpi.com |

| Bis-hydantoin compounds | Escherichia coli | High antibacterial response | researchgate.net |

Antifungal Efficacy

The potential of this compound derivatives as antifungal agents has also been explored.

Candida albicans : Certain 2-thiohydantoin (B1682308) derivatives have been shown to inhibit the growth of Candida albicans. researchgate.netekb.eg For instance, one study found that a specific derivative, compound 4b, was effective against C. albicans. researchgate.netekb.eg Another study describes a microtiter method for determining the susceptibility of Candida albicans to antifungal agents. nih.gov

Aspergillus niger : Similar to its effect on C. albicans, compound 4b also demonstrated inhibitory activity against Aspergillus niger. researchgate.netekb.eg The susceptibility of Aspergillus species can be determined using a microtiter menadione-augmented MTT assay. nih.gov

Table 2: Antifungal Activity of Compound 4b

| Fungal Strain | Activity | Reference |

| Candida albicans | Inhibitory effect | researchgate.netekb.eg |

| Aspergillus niger | Inhibitory effect | researchgate.netekb.eg |

Antimycobacterial Activity

Research has also been conducted on the effectiveness of related thiohydantoin compounds against Mycobacterium tuberculosis. Several 5-arylidene-2-thiohydantoin derivatives have been synthesized and tested for their antimycobacterial properties. researchgate.net In primary screenings, some of these compounds inhibited the growth of Mycobacterium tuberculosis H37Rv by over 90% at a concentration of 12.5 µg/ml. researchgate.net One of the most active compounds identified was (5Z)-5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one, which exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/ml. researchgate.net Another study reported that certain 2-iminothiazolidin-4-one derivatives showed promising activity against replicating M. tuberculosis H37Rv, with MIC values ranging from 3.03 to >100 µg/mL. nih.gov

Influence of Blue Light Irradiation on Antimicrobial Effect

A fascinating area of research involves the enhancement of the antimicrobial effects of 2-thiohydantoin derivatives through blue light activation. Studies on newly synthesized hybrids of 2-thiohydantoin and 2-quinolone have shown that their bacteriostatic effect can be enhanced by blue light irradiation. uj.edu.plnih.govgrafiati.com This enhanced activity is linked to the generation of singlet oxygen upon excitation with light at a wavelength of 420 nm. nih.govgrafiati.com Preliminary results have confirmed that this photoactivation increases the bacteriostatic effect against both Gram-positive and some Gram-negative bacteria. uj.edu.plnih.govgrafiati.com

Antiviral Activity

In addition to their antimicrobial properties, 2-thiohydantoin derivatives have been investigated for their potential antiviral applications. researchgate.netuj.edu.pl

Against Herpes Simplex Virus (HSV)

Compounds containing a 2-thiohydantoin core have shown potential antiviral activity against Herpes Simplex Virus (HSV). researchgate.net Research into the mechanism of action of related compounds, such as 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220), suggests that they may act by intercalating into the viral DNA, which disrupts processes essential for viral uncoating. nih.gov While not a direct derivative of this compound, this provides a potential avenue for the mechanism of action for related compounds.

Against Human Immunodeficiency Virus (HIV)

The 2-thiohydantoin core is recognized as a scaffold of interest in the development of novel antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). mdpi.comnipne.roresearchgate.net Consequently, various derivatives have been synthesized and evaluated for their anti-HIV potential. ijcrt.org